molecular formula C25H23FN2O3S B2675869 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide CAS No. 893252-40-9

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide

Cat. No.: B2675869
CAS No.: 893252-40-9
M. Wt: 450.53
InChI Key: KSBSNOVOLFSCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorobenzyl group, a sulfonyl group, an indole moiety, and a phenethylacetamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route begins with the synthesis of 4-fluorobenzyl chloride, which is then reacted with sodium sulfite to form 4-fluorobenzylsulfonyl chloride. This intermediate is then coupled with an indole derivative under basic conditions to form the sulfonyl-indole compound. Finally, the phenethylacetamide group is introduced through an amide coupling reaction using appropriate reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide exerts its effects is complex and involves multiple molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The fluorobenzyl group can enhance the compound’s binding affinity to specific targets through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide
  • 2-(3-((4-bromobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide
  • 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide

Uniqueness

Compared to similar compounds, 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3S/c26-21-12-10-20(11-13-21)18-32(30,31)24-16-28(23-9-5-4-8-22(23)24)17-25(29)27-15-14-19-6-2-1-3-7-19/h1-13,16H,14-15,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBSNOVOLFSCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.